Assuming generic substitution between 'cyanophosphonate' building blocks introduces significant synthetic risk. The target compound possesses a unique 1-cyano-3-hydroxypropyl motif, differentiating it from non-hydroxylated analogs like diethyl cyanomethylphosphonate (CAS 2537-48-6) or diethyl (1-cyanoethyl)phosphonate (CAS 29668-61-9), and from regioisomers like phosphonic acid, (3-cyano-3-hydroxypropyl)-, diethyl ester (CAS 65180-19-0) . The spatial separation of the phosphonate and hydroxyl groups dictates downstream reactivity, selectivity in HWE couplings, and subsequent product profiles . Crucially, the absence of published, comparator-based studies means there are no publicly verifiable performance data to support the substitution of the target compound with any alternative without internal validation, making unqualified replacement a potential source of project failure .
1-cyano-3-hydroxypropyl motif with terminal hydroxyl
Non-hydroxylated analogs lack the hydroxyl handle, limiting downstream derivatization
Linear propyl chain spacing phosphonate from hydroxyl
Regioisomers shift spatial arrangement, which may alter HWE selectivity and product profiles
1-cyano substitution on the propyl backbone
No published comparator data exist; structural class inference may not transfer without internal validation